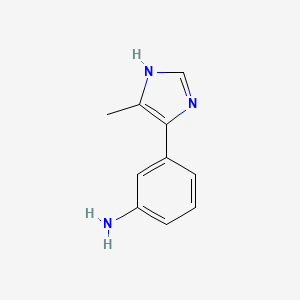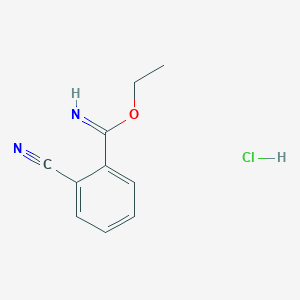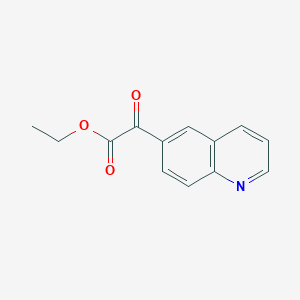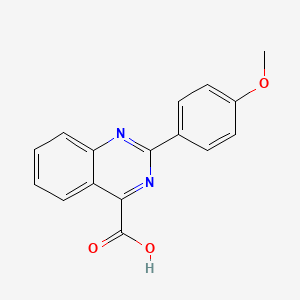![molecular formula C8H8F2OS B8739248 [2-(difluoromethoxy)phenyl]methanethiol CAS No. 440125-05-3](/img/structure/B8739248.png)
[2-(difluoromethoxy)phenyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(difluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a benzyl group substituted with a difluoromethoxy group and a mercaptan (thiol) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethoxybenzyl mercaptan typically involves the reaction of benzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 2-difluoromethoxybenzyl mercaptan may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers and other sulfur derivatives.
Applications De Recherche Scientifique
[2-(difluoromethoxy)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-difluoromethoxybenzyl mercaptan involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Benzyl mercaptan: Similar structure but lacks the difluoromethoxy group.
Methoxybenzyl mercaptan: Contains a methoxy group instead of a difluoromethoxy group.
Thiophenol: A simpler thiol compound with a phenyl group instead of a benzyl group.
Uniqueness: [2-(difluoromethoxy)phenyl]methanethiol is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions compared to other similar thiol compounds. This structural feature can enhance its stability and modify its chemical properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
440125-05-3 |
|---|---|
Formule moléculaire |
C8H8F2OS |
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2 |
Clé InChI |
WDQHNOPSSYGXKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8739173.png)
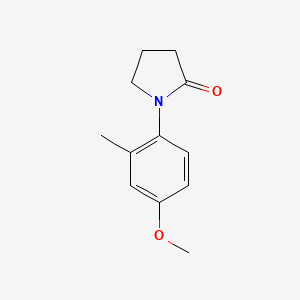
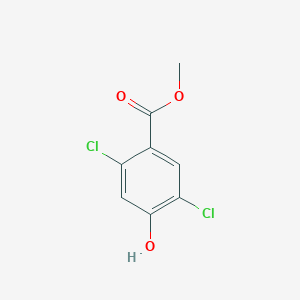
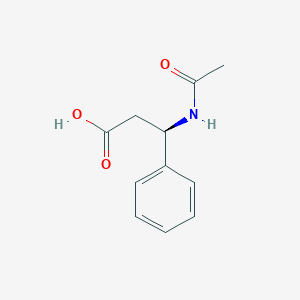
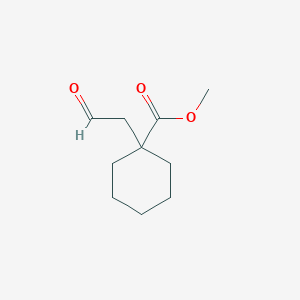
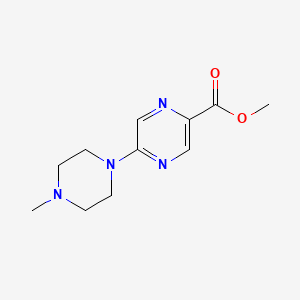
![6-Hydroxy-2-(4-(trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8739215.png)
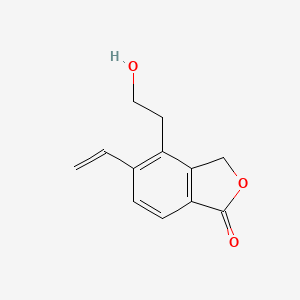
![TERT-BUTYL N-[2-HYDROXY-2-(THIOPHEN-3-YL)ETHYL]CARBAMATE](/img/structure/B8739222.png)
